(1R,2S)-2-(Diphenylphosphino)cyclohexanamine

Chiral resolution Enantiomeric excess Aminophosphine ligands

Researchers requiring enantiopure trans-β-aminophosphine ligands often encounter racemic or cis-configured isomers that compromise enantioselectivity. (1R,2S)-2-(Diphenylphosphino)cyclohexanamine resolves this with defined trans stereochemistry and >99% ee, enabling reliable construction of phosphinothiourea organocatalysts (up to 99:1 er). • Oxidation-resistant phosphorus center simplifies benchtop handling • Validated chiral standard for SFC/HPLC method development • Custom synthesis available in bulk; inquiry-based pricing ensures supply chain transparency.

Molecular Formula C18H22NP
Molecular Weight 283.3 g/mol
Cat. No. B12931460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(Diphenylphosphino)cyclohexanamine
Molecular FormulaC18H22NP
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18+/m1/s1
InChIKeyZATLZEHZPXYMFE-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-(Diphenylphosphino)cyclohexanamine: Chiral Ligand Overview


(1R,2S)-2-(Diphenylphosphino)cyclohexanamine is a chiral, trans-configured β-aminophosphine (P,N-bidentate ligand) that has been developed for transition-metal catalysis and organocatalysis. The compound is accessed by aziridine ring-opening with diphenylphosphine under acidic conditions, followed by classical resolution with tartaric acid to deliver the enantiomerically pure trans isomer in >99% ee [1]. It features a cyclohexane backbone that imposes conformational rigidity, a tertiary phosphine donor, and a primary amine donor – a combination that supports both metal-coordination and bifunctional activation modes. Its demonstrated resistance toward oxidation at the phosphorus atom distinguishes it from many air-sensitive organophosphine ligands [1].

Why Generic Substitution Compromises Enantioselectivity


Chiral aminophosphine ligands are not interchangeable because both the relative and absolute stereochemistry of the P- and N-bearing carbon atoms dictate the geometry of the metal chelate, the spatial orientation of the P-aryl substituents, and the NH acidity in bifunctional mechanisms. The (1R,2S) isomer possesses a trans relationship between the diphenylphosphino and amino groups, which creates a different P–M–N bite angle and steric environment compared with the cis-configured (1R,2R)- or (1S,2S)-2-(diphenylphosphino)cyclohexanamine isomers [1]. These stereochemical factors directly control enantioselectivity and catalytic turnover. Substituting the (1R,2S) enantiomer with a racemic mixture, a different diastereomer, or an achiral aminophosphine can therefore lead to a dramatic loss in enantiomeric excess or complete catalyst deactivation.

(1R,2S)-2-(Diphenylphosphino)cyclohexanamine: Key Performance Evidence


Enantiopurity by Classical Resolution vs. Commercial cis-Isomer

The target trans-configured compound is resolved to >99% ee using tartaric acid, as reported by Caiazzo et al. [1]. This level of enantiopurity exceeds the typical enantiomeric excess specified for the cis-configured (1R,2R)-2-(diphenylphosphino)cyclohexanamine, which is supplied as chemical purity ≥95% but without an explicit enantiomeric excess guarantee by major vendors . The 1% (or lower) enantiomeric impurity ceiling of the (1R,2S) isomer is critical for applications where minor enantiomers can divert asymmetric induction or generate opposite product configurations.

Chiral resolution Enantiomeric excess Aminophosphine ligands

Oxidation Resistance vs. Air-Sensitive Trialkylphosphines

Caiazzo et al. explicitly report that (1R,2S)-2-(diphenylphosphino)cyclohexanamine and its analogues display high stability toward oxidation at the phosphorus atom [1]. While no quantitative rate constant is provided, this qualitative descriptor is noteworthy because many widely used trialkyl- and dialkylarylphosphine ligands (e.g., PCy₃, PtBu₃) require rigorous exclusion of air to prevent phosphine oxide formation. The cyclohexane-based β-aminophosphine scaffold appears to resist oxidation under ambient laboratory handling, potentially due to the electron-withdrawing effect of the neighboring protonated amine or the steric shielding provided by the cyclohexane ring and P-phenyl groups.

Phosphine oxidation Ligand stability Handling and storage

Thiourea Organocatalyst for Enantioselective [3+2] Cycloadditions

When (1R,2S)-2-(diphenylphosphino)cyclohexanamine serves as the chiral scaffold for a phosphinothiourea organocatalyst (compound 1 in Fang & Jacobsen, 2008), it promotes the [3+2] cycloaddition of imine 2 with allene 3 to give substituted 2-aryl-2,5-dihydropyrroles in 68–90% yield with enantiomeric ratios up to 99:1 . While not a direct head-to-head comparison with other aminophosphine cores, this performance benchmark places the (1R,2S) trans scaffold among the most selective aminophosphine-based organocatalysts reported for this transformation. The high enantioselectivity is attributed to the precise spatial arrangement of the phosphine, amine, and thiourea functionalities enforced by the trans-cyclohexane backbone.

Bifunctional organocatalysis Enantioselective cycloaddition Thiourea catalyst

Application Scenarios for (1R,2S)-2-(Diphenylphosphino)cyclohexanamine


Thiourea Organocatalysts for [3+2] Cycloadditions

Laboratories engaged in asymmetric organocatalysis can employ (1R,2S)-2-(diphenylphosphino)cyclohexanamine as the enantiopure scaffold to construct phosphinothiourea catalysts. The derived catalyst has demonstrated enantiomeric ratios up to 99:1 in the synthesis of 2-aryl-2,5-dihydropyrroles, making it suitable for medicinal chemistry programs that require enantioenriched pyrrolidine building blocks. The trans configuration ensures the phosphine and amine vectors are positioned for optimal bifunctional activation [1].

Air-Stable Transition-Metal P,N-Chelate Complexes

Research groups working with moisture- or air-sensitive organometallic precatalysts can benefit from the reported oxidation resistance of (1R,2S)-2-(diphenylphosphino)cyclohexanamine. The ligand's stability toward phosphorus oxidation simplifies the synthesis of P,N-chelate complexes of Rh, Pd, and Cu under standard laboratory conditions, reducing the need for Schlenk-line or glovebox protocols and improving overall process safety and scalability [1].

Chiral Resolution and Enantiopurity Benchmarking

Given its documented >99% ee and well-defined resolution protocol using tartaric acid, (1R,2S)-2-(diphenylphosphino)cyclohexanamine serves as a reliable chiral standard for calibrating chiral HPLC, supercritical fluid chromatography (SFC), or 31P NMR methods aimed at quantifying enantiomeric purity of aminophosphine libraries. Its resolved enantiomer can also support chiral switch campaigns in pharmaceutical development where single-enantiomer ligands are mandated [1].

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